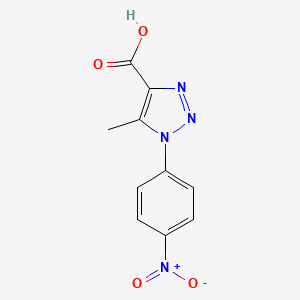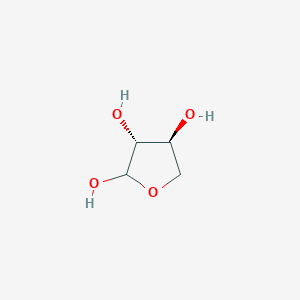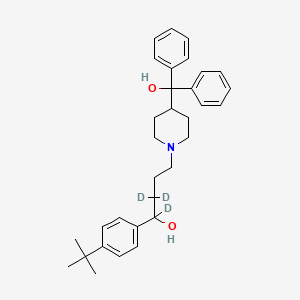
(R)-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide, analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide is a complex organic compound used as an analytical standard in various scientific research applications. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity and utility in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: Reacting 4-chloro-3-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Hydroxylation: Introducing a hydroxyl group at the desired position through a controlled oxidation reaction.
Amidation: Reacting the hydroxylated intermediate with 4-nitro-3-trifluoromethylphenylamine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique structure and reactivity. Some applications include:
Analytical Chemistry: Used as a standard for calibration in chromatographic and spectroscopic analyses.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Biological Studies: Used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitrophenyl)propionamide
- ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(3-trifluoromethylphenyl)propionamide
Comparison:
Structural Differences: The presence or absence of specific functional groups, such as the nitro or trifluoromethyl groups, can significantly alter the compound’s reactivity and properties.
Reactivity: The unique combination of functional groups in ®-3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propionamide makes it more versatile in undergoing various chemical reactions compared to its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound may make it more suitable for certain analytical or medicinal purposes.
Eigenschaften
CAS-Nummer |
1431221-74-7 |
|---|---|
Molekularformel |
C17H13ClF4N2O5 |
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H13ClF4N2O5/c1-16(26,8-29-10-3-4-12(18)13(19)7-10)15(25)23-9-2-5-14(24(27)28)11(6-9)17(20,21)22/h2-7,26H,8H2,1H3,(H,23,25)/t16-/m1/s1 |
InChI-Schlüssel |
LVWMWYCDQNZFKV-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@@](COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Kanonische SMILES |
CC(COC1=CC(=C(C=C1)Cl)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)

![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)









